

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Oxobutyl Acetate

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Compound of Interest

Compound Name: **4-oxobutyl acetate**

Cat. No.: **B1600431**

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Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-oxobutyl acetate**. The described protocol is suitable for the determination of purity and quantification of **4-oxobutyl acetate** in various sample matrices. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. All experimental protocols and data are presented to facilitate seamless integration into research and quality control workflows.

Introduction

4-Oxobutyl acetate is a key intermediate and building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of **4-oxobutyl acetate** due to its high resolution, sensitivity, and reproducibility.

This document provides a comprehensive protocol for the HPLC analysis of **4-oxobutyl acetate**, including chromatographic conditions, sample preparation, and method validation

parameters.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.
- Standards: **4-Oxobutyl acetate** reference standard (purity \geq 99%).
- Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |
|--------------------|---|
| Column | C18, 4.6 mm x 250 mm, 5 μ m |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 40% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 μ L |
| Run Time | 15 minutes |

Preparation of Solutions

- Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-oxobutyl acetate** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation

Accurately weigh a known amount of the sample containing **4-oxobutyl acetate** and dissolve it in a suitable solvent (e.g., acetonitrile). Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the standard curve. Filter the final solution through a 0.45 μ m syringe filter before injecting it into the HPLC system.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Linearity

| Concentration (μ g/mL) | Peak Area (mAU*s) |
|-----------------------------------|-------------------|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r^2) | 0.9998 |

Precision

Intra-day Precision (n=6)

| Concentration (µg/mL) | Mean Peak Area | % RSD |
|-----------------------|----------------|-------|
| 50 | 761,500 | 0.45 |

Inter-day Precision (n=6, over 3 days)

| Concentration (µg/mL) | Mean Peak Area | % RSD |
|-----------------------|----------------|-------|
| 50 | 762,100 | 0.82 |

Accuracy (Spike Recovery)

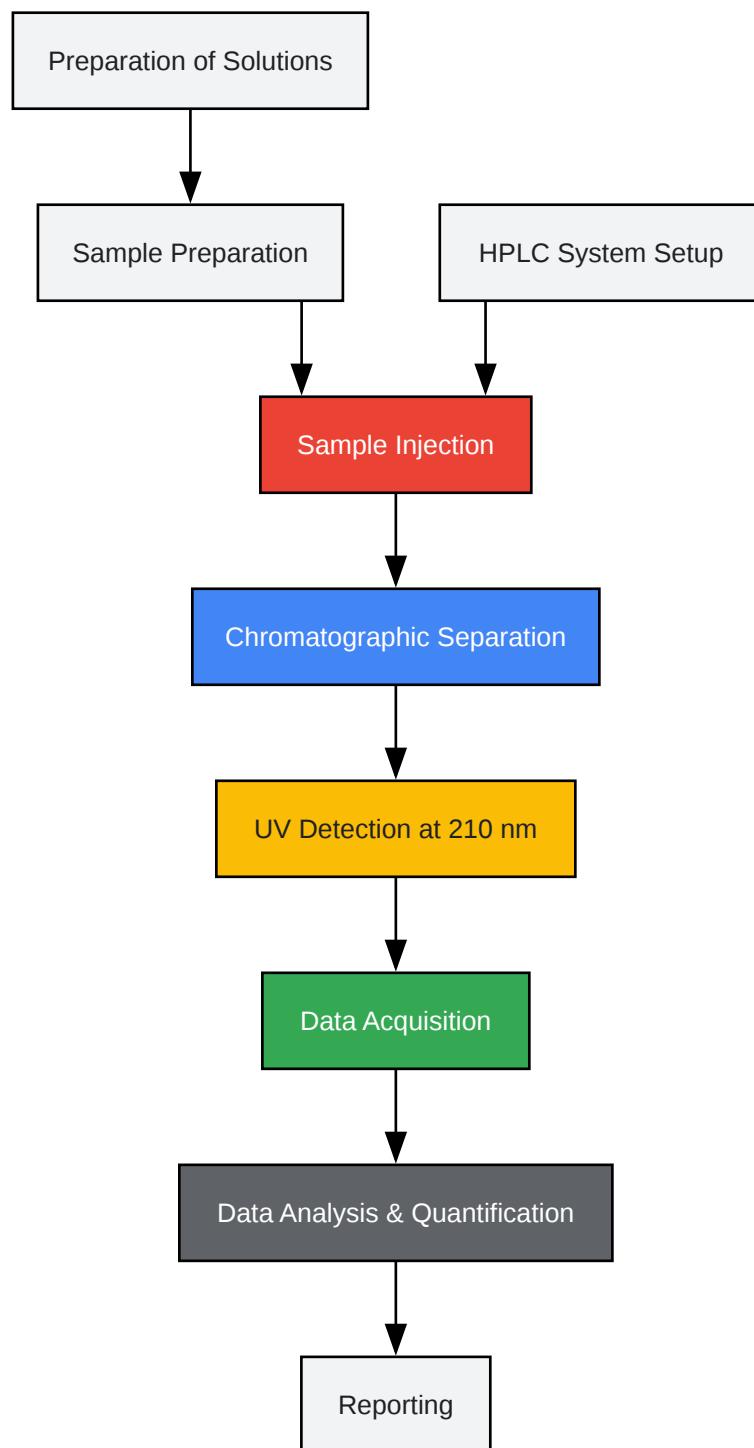
| Spiked Level | Amount Spiked (µg/mL) | Amount Found (µg/mL) | % Recovery |
|--------------|-----------------------|----------------------|------------|
| Low | 20 | 19.8 | 99.0% |
| Medium | 50 | 50.4 | 100.8% |
| High | 80 | 79.5 | 99.4% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |
|-----------|---------------|
| LOD | 0.25 |
| LOQ | 0.75 |

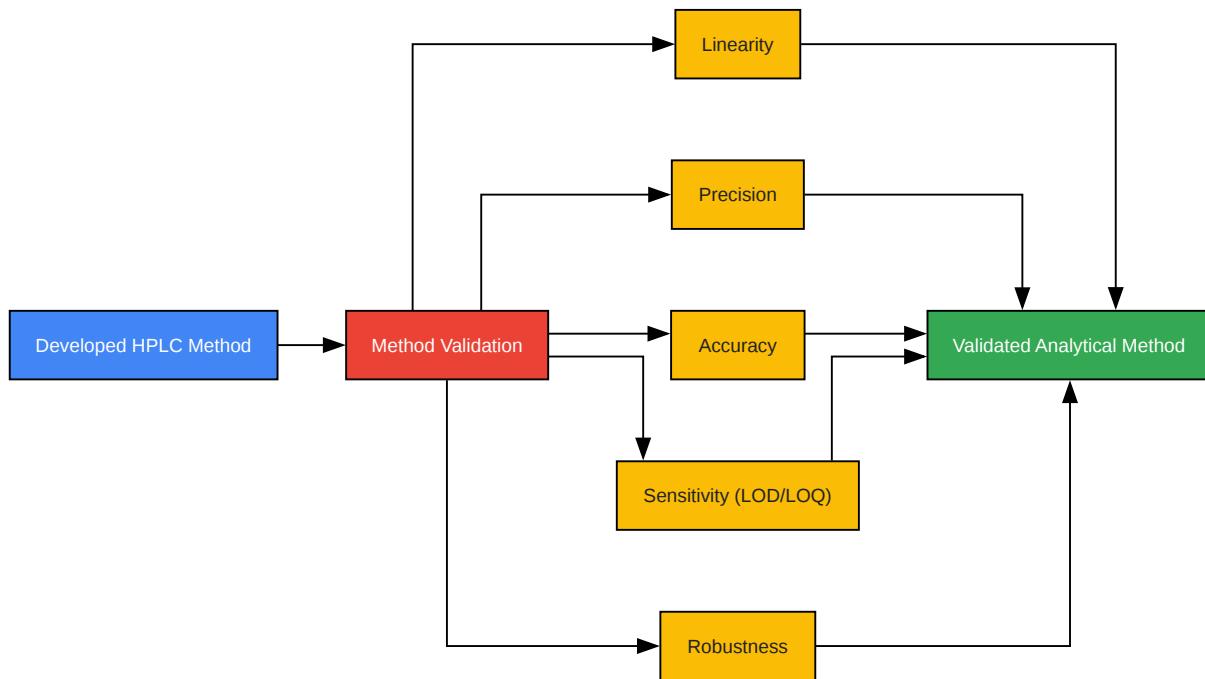
Workflow and Process Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.



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Caption: Experimental workflow for the HPLC analysis of **4-oxobutyl acetate**.

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Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of **4-oxobutyl acetate**. The method is linear, precise, accurate, and sensitive, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. The provided experimental details and validation data should allow for straightforward implementation of this method in any analytical laboratory.

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